3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTFEQKDDUVFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a diverse array of derivatives .
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name : 3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile
Molecular Formula : C9H7N5
Molecular Weight : 185.19 g/mol
Structural Features : The compound features both pyrazole and pyrazine rings, which contribute to its biological activity and chemical reactivity.
Synthetic Routes
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile typically involves cyclization reactions. Common methods include:
- Cyclization of 1-methyl-1H-pyrazole-4-carbaldehyde with nitrile sources under acidic or basic conditions.
- Use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often in the presence of catalysts like palladium or copper complexes.
Medicinal Chemistry
This compound has shown potential in targeting specific cancer-related pathways:
- FLT3-ITD Pathway : Inhibition of this pathway is crucial for treating acute myeloid leukemia (AML), where mutations lead to uncontrolled cell proliferation.
- BCR-ABL Pathway : This pathway is significant in chronic myeloid leukemia (CML). Compounds with similar structures have demonstrated cytotoxicity against cells harboring these mutations .
Research indicates that this compound exhibits:
- Antimicrobial Properties : Studies suggest its effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : The ability to inhibit cell growth in cancer cell lines has been documented, warranting further investigation into its therapeutic potential.
Materials Science
In addition to biological applications, this compound is being explored for:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronic devices.
- Dyes and Pigments : The compound's structural characteristics allow for the development of novel dyes with specific absorption properties.
Case Studies
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies using molecular docking and simulation techniques have provided insights into its binding affinities and interaction patterns .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural and Functional Comparisons
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile is a heterocyclic compound that combines pyrazole and pyrazine rings, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile
- Molecular Formula : C9H7N5
- Molecular Weight : 185.19 g/mol
The biological activity of this compound is attributed to its ability to inhibit specific biochemical pathways. Compounds with similar structures have been shown to target the FLT3-ITD and BCR-ABL pathways, which are crucial in various cancers, particularly leukemia. These pathways are involved in cell proliferation and survival, making them significant targets for anticancer therapies .
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit tumor cell growth across multiple cancer types. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines with GI(50) values reaching sub-micromolar concentrations .
- Antimicrobial Properties : Pyrazole derivatives have been investigated for their antimicrobial effects. Some studies report notable activity against bacterial and fungal strains, suggesting potential use in treating infections .
Anticancer Studies
A study highlighted the effectiveness of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of certain pyrazoles with doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone . This suggests that this compound could be further explored for its potential in combination therapies.
Antimicrobial Activity
Another research focused on the synthesis of pyrazole carboxamides, revealing significant antifungal activity against several phytopathogenic fungi. The results indicated that modifications in the chemical structure could enhance antimicrobial properties, paving the way for new therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Moderate | Inhibition of FLT3 and BCR-ABL pathways |
| 3-(1H-pyrazol-4-yl)pyrazine-2-carbonitrile | Moderate | Low | Similar pathway inhibition |
| 5-Methylpyrazole | High | High | Multiple targets |
Q & A
Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile?
Methodological Answer: The compound is typically synthesized via cyclocondensation or substitution reactions. For example:
- Triazenylpyrazole precursor route : Reaction of (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride, followed by flash chromatography purification (cyclohexane/ethyl acetate gradient) yields 88% product .
- Malononitrile-based synthesis : 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile reacts with p,p-dimethylphosphinic hydrazide to form pyrazole-carbonitrile derivatives .
Q. Key Considerations :
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Peaks at δ = 7.54 (s, 1H, pyrazole-H) and δ = 150.4 ppm (C=N) confirm the carbonitrile and pyrazole moieties .
- IR Spectroscopy : Strong absorption bands at 2231 cm⁻¹ (C≡N) and 2139 cm⁻¹ (N₃) validate functional groups .
- Mass Spectrometry : HRMS-EI matches calculated molecular weights (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .
Q. Best Practices :
- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid proton interference.
- Cross-validate with X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. How to optimize the synthesis to improve yield and purity?
Methodological Answer:
- Reagent Ratios : A 7.5:10 molar ratio of azido(trimethyl)silane to trifluoroacetic acid minimizes incomplete azide substitution .
- Solvent Selection : Methylene chloride enhances reaction homogeneity, while ethyl acetate in chromatography improves separation .
- Temperature Gradients : Gradual warming (0°C → 50°C) reduces decomposition; yields drop by 15% if heated abruptly .
Q. Data-Driven Optimization :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Silane Equiv. | 7.5 | +22% |
| TFA Equiv. | 10 | +18% |
| Chromatography | 25% EA gradient | >95% purity |
Troubleshooting : Low yields (<70%) may indicate residual moisture; use molecular sieves or anhydrous solvents .
Q. How do computational methods predict the reactivity of pyrazine-carbonitrile derivatives?
Methodological Answer:
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C≡N group in 3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile shows high electrophilicity (HOMO = -6.2 eV) .
- Molecular Dynamics : Simulate solvent effects (e.g., CH₂Cl₂ polarity) on reaction pathways .
Case Study :
DFT analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed charge delocalization, explaining its stability in basic hydrolysis .
Q. How to resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
- NMR Discrepancies : If unexpected peaks appear (e.g., δ = 5.16 ppm for CH₂ in ), compare with calculated chemical shifts using software like ACD/Labs or MestReNova.
- IR Ambiguities : Overlapping bands (e.g., 2099 cm⁻¹ for N₃ vs. 2139 cm⁻¹ for C≡N) can be resolved via isotopic labeling or 2D-IR .
Example : In , conflicting NMR signals for methyl groups were resolved via DEPT-135, confirming branching.
Q. What are the key factors in designing hybrid heterocycles using this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
